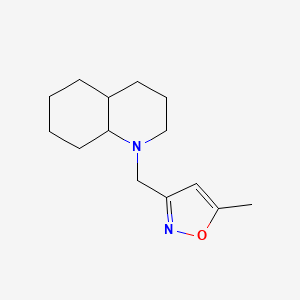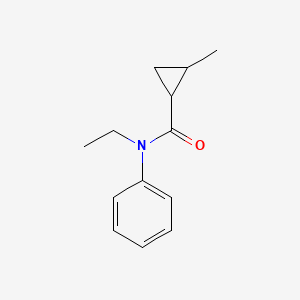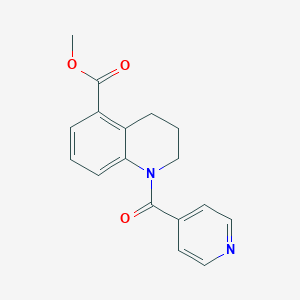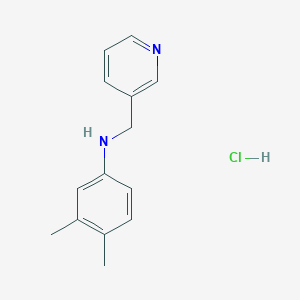
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride, also known as LY294002, is a chemical compound that has been used in scientific research for over two decades. It was first synthesized in 1994 by James A. McCubrey and his team at the University of Colorado Health Sciences Center. Since then, it has been widely used in various fields of research, including cancer biology, neuroscience, and immunology.
作用机制
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride inhibits PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule downstream of PI3Ks. This, in turn, leads to a decrease in the activation of downstream signaling pathways, including the AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to protect against oxidative stress and prevent neuronal death. In immune cells, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to modulate cytokine production and inhibit cell activation.
实验室实验的优点和局限性
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has several advantages as a research tool. It is a highly potent and selective inhibitor of PI3Ks, making it an ideal tool for studying the role of PI3Ks in various cellular processes. It is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride in lab experiments. It has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of results. Additionally, the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride may not accurately reflect the effects of genetic knockdown or knockout of PI3Ks, which may have different downstream effects.
未来方向
There are several future directions for the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride in scientific research. One potential application is in the development of novel cancer therapies. 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have potent anti-cancer effects in vitro and in vivo, and several clinical trials are currently underway to evaluate its efficacy in cancer patients.
Another potential application is in the study of neurodegenerative disorders, such as Alzheimer's disease. 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have neuroprotective effects in vitro and in animal models, and may have therapeutic potential in these diseases.
Overall, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride is a valuable tool for scientific research, with potential applications in various fields of study. Its potent and selective inhibition of PI3Ks makes it an ideal tool for studying the role of these enzymes in various cellular processes, and its therapeutic potential in various diseases makes it an exciting area of research for the future.
合成方法
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylaniline with pyridine-3-carboxaldehyde to form 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride hydrochloride.
科学研究应用
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been extensively used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in various cellular processes, including cell growth, survival, and proliferation. Inhibition of PI3Ks by 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13;/h3-9,16H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYFBGCISYJSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)
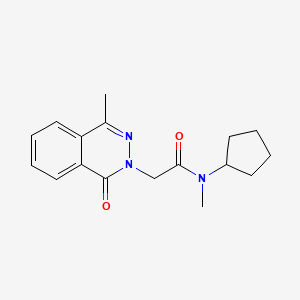
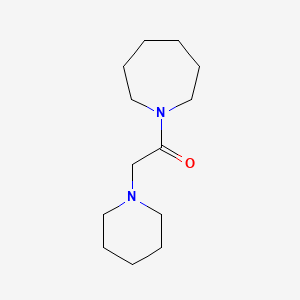
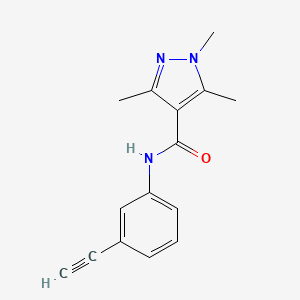
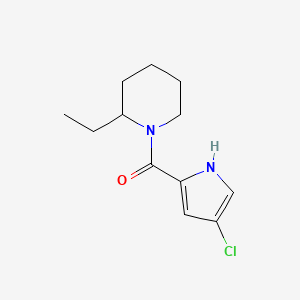
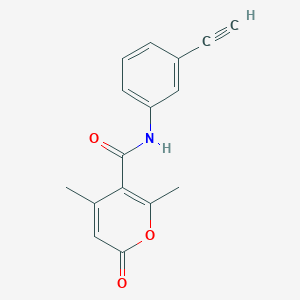
![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)
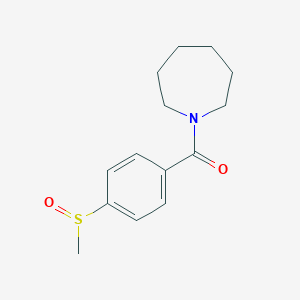
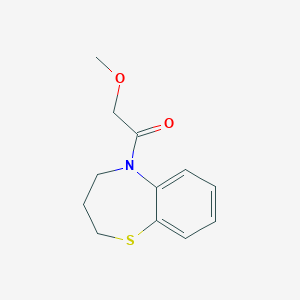
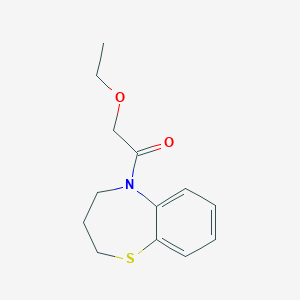
![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
